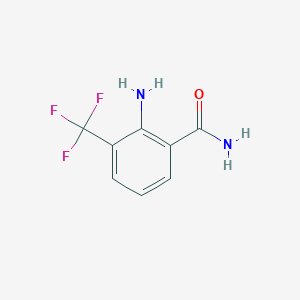

2-Amino-3-(trifluoromethyl)benzamide

Description

Properties

Molecular Formula |

C8H7F3N2O |

|---|---|

Molecular Weight |

204.15 g/mol |

IUPAC Name |

2-amino-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3H,12H2,(H2,13,14) |

InChI Key |

TXLDKGNFMJUVSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with ammonia or an amine source. One common method includes the following steps:

Formation of Acid Chloride: 2-(trifluoromethyl)benzoic acid is reacted with thionyl chloride to form the corresponding acid chloride.

Amination: The acid chloride is then treated with ammonia or an amine to yield this compound.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products:

Oxidation: Nitro-2-Amino-3-(trifluoromethyl)benzamide.

Reduction: 2-Amino-3-(trifluoromethyl)aniline.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Synthesis of 2-Amino-3-(trifluoromethyl)benzamide

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A notable method described in patent literature utilizes 2,3-dichlorotrifluorotoluene as a starting material, which undergoes a series of reactions including fluorination and hydrolysis to yield the desired product with high purity and yield .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the trifluoromethyl group. For instance, derivatives of this compound have shown promising results in inhibiting specific protein kinases involved in cancer progression. In particular, compounds with similar structures demonstrated high inhibitory activity against receptor tyrosine kinases, such as PDGFRα and EGFR, achieving inhibition rates of up to 92% at low concentrations .

Antimicrobial Activity

The antimicrobial properties of trifluoromethyl-containing compounds have also been investigated. Research has indicated that certain derivatives exhibit significant antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa . These findings suggest that this compound could be explored further as a potential antimicrobial agent.

Applications in Medicinal Chemistry

The compound's structural characteristics make it a valuable scaffold for drug development. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in pharmaceuticals. Several FDA-approved drugs incorporate similar moieties for their therapeutic effects, particularly in treating cancer and inflammatory diseases .

Agrochemical Applications

In the agrochemical sector, trifluoromethyl derivatives are utilized for their efficacy as pesticides and herbicides. The introduction of trifluoromethyl groups into agrochemical compounds has been shown to improve their biological activity against pests while reducing toxicity to non-target organisms . This aspect makes this compound a candidate for further exploration in agrochemical formulations.

Material Science Applications

Beyond biological applications, the unique properties of this compound can be leveraged in material sciences. Its ability to form stable complexes with metals opens avenues for developing advanced materials with specific electronic or catalytic properties.

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Key Observations :

- Functional Groups : The amide group enhances hydrogen-bonding capacity compared to nitriles, impacting solubility and receptor affinity.

- Steric Effects : Bulkier substituents (e.g., methyl groups) reduce conformational flexibility but may improve target specificity .

Computational and Experimental Insights

Molecular docking tools like AutoDock Vina and AutoDock4 are critical for predicting binding modes of such compounds. For example:

- The CF₃ group’s electron-withdrawing nature may stabilize π-π interactions in protein binding pockets.

- Positional isomers (e.g., 2-amino vs. 4-amino derivatives) could exhibit distinct binding affinities due to altered spatial alignment .

Biological Activity

2-Amino-3-(trifluoromethyl)benzamide is a compound of interest due to its unique trifluoromethyl group, which is known to enhance biological activity in various chemical entities. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzene ring with an amino group and a trifluoromethyl group, which significantly influences its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its cytotoxicity, antioxidant properties, and potential as a therapeutic agent.

Cytotoxicity

Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant cytotoxic effects against various cancer cell lines. For instance, the introduction of the trifluoromethyl group has been shown to enhance potency against receptor tyrosine kinases, which are crucial targets in cancer therapy. In one study, derivatives with the trifluoromethyl group exhibited up to 92% inhibition of EGFR at concentrations as low as 10 nM .

Antioxidant Activity

In vitro assays have revealed that this compound exhibits notable antioxidant activity. The compound demonstrated effective scavenging of DPPH radicals and hydrogen peroxide, indicating its potential to mitigate oxidative stress in biological systems .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of this compound analogs showed promising results. The compounds were tested against several solid tumor cell lines, revealing IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL , suggesting significant cytotoxicity compared to standard chemotherapeutic agents .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A549 (Lung) | 6.40 ± 0.26 |

| This compound | MCF7 (Breast) | 22.09 |

The mechanism by which this compound exerts its effects involves binding interactions with specific proteins involved in cell signaling pathways. Molecular docking studies indicate that this compound binds effectively to the HERA protein and peroxiredoxins, demonstrating favorable binding free energies compared to established drugs .

Structure-Activity Relationship (SAR)

The structure-activity relationship of compounds containing the trifluoromethyl group has been extensively studied. It has been found that the position of the trifluoromethyl group on the benzene ring significantly affects the biological activity. For example, substituents at the para-position have shown enhanced potency in inhibiting serotonin uptake and other enzymatic activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.